molecular formula C11H9ClN2O3 B12476125 2-Chloro-5-(5-keto-3-methyl-2-pyrazolin-1-yl)benzoic acid

2-Chloro-5-(5-keto-3-methyl-2-pyrazolin-1-yl)benzoic acid

Cat. No.: B12476125
M. Wt: 252.65 g/mol
InChI Key: UUFARNYHTLMWRK-UHFFFAOYSA-N
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Description

2-chloro-5-(3-methyl-5-oxo-2H-pyrazol-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro group, a pyrazolyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(3-methyl-5-oxo-2H-pyrazol-1-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 3-methyl-5-oxo-2H-pyrazole. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of 2-chloro-5-(3-methyl-5-oxo-2H-pyrazol-1-yl)benzoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. This typically includes the use of continuous flow reactors, high-efficiency catalysts, and automated process control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(3-methyl-5-oxo-2H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, pyrazole derivatives, and various ester or amide compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-chloro-5-(3-methyl-5-oxo-2H-pyrazol-1-yl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-(3-methyl-5-oxo-2H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The chloro and pyrazolyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-(3-methyl-5-oxo-2H-pyrazol-1-yl)benzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

2-chloro-5-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzoic acid

InChI

InChI=1S/C11H9ClN2O3/c1-6-4-10(15)14(13-6)7-2-3-9(12)8(5-7)11(16)17/h2-5,13H,1H3,(H,16,17)

InChI Key

UUFARNYHTLMWRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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